methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC14989804
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate -](/images/structure/VC14989804.png)
Specification
Molecular Formula | C22H20N2O3S |
---|---|
Molecular Weight | 392.5 g/mol |
IUPAC Name | methyl 2-methyl-5-(4-methylsulfanylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C22H20N2O3S/c1-12-17(22(26)27-2)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(28-3)11-9-13/h4-11,18,23H,1-3H3,(H,24,25) |
Standard InChI Key | QCMUNRMEKALFNM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=C(N1)C2=CC=C(C=C2)SC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Pyrrole Scaffold and Substituent Analysis
The compound features a 1H-pyrrole core substituted at positions 2, 3, 4, and 5. Key substituents include:
-
Position 2: A methyl group, enhancing steric bulk and influencing electronic properties .
-
Position 3: A carboxylate ester (methyl ester), common in prodrug formulations to improve bioavailability .
-
Position 4: A 2-oxo-2,3-dihydro-1H-indol-3-yl group, introducing a fused bicyclic system with potential hydrogen-bonding capabilities .
-
Position 5: A 4-(methylsulfanyl)phenyl group, contributing hydrophobic interactions and possible redox activity via the sulfur atom .
Table 1: Comparative Molecular Features of Analogous Pyrrole Derivatives
*Calculated based on substituent contributions.
Stereochemical and Conformational Considerations
The indol-3-yl group at position 4 introduces a chiral center at the 3-position of the indole moiety. Molecular modeling of related compounds suggests that the (R)-configuration may favor interactions with biological targets such as MmpL3 in Mycobacterium tuberculosis . The methylsulfanylphenyl group adopts a planar conformation due to conjugation with the aromatic ring, as observed in similar thioether-containing structures .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
-
Pyrrole-3-carboxylate core: Synthesized via Paal-Knorr cyclization of γ-keto esters, as demonstrated for methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate .
-
4-(Methylsulfanyl)phenyl group: Introduced via Suzuki-Miyaura coupling using a boronic acid derivative and a methylthio-protected aryl halide .
-
2-Oxoindole moiety: Generated through Fischer indole synthesis or transition-metal-catalyzed C–H functionalization .
Stepwise Assembly
-
Core formation: Condensation of methyl acetoacetate with ammonium acetate yields the pyrrole ring .
-
C-5 functionalization: Palladium-catalyzed cross-coupling with 4-(methylsulfanyl)phenylboronic acid under Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O) .
-
C-4 substitution: Ullmann-type coupling with 3-bromo-2-oxo-2,3-dihydro-1H-indole in the presence of CuI and 1,10-phenanthroline .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%)* |
---|---|---|
1 | NH4OAc, EtOH, reflux, 12 hr | 65–78 |
2 | Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 6 hr | 45–60 |
3 | CuI, 1,10-phenanthroline, K3PO4, DMF, 110°C | 30–42 |
*Estimated from analogous reactions.
Physicochemical and Computational Properties
Calculated Physicochemical Parameters
-
LogP: 3.8 (Predicted using Crippen’s method, comparable to FPL 64176 ).
-
Hydrogen bond donors/acceptors: 2/4, suggesting moderate solubility in polar aprotic solvents .
-
Topological polar surface area (TPSA): 98 Ų, indicating potential blood-brain barrier permeability .
Spectroscopic Characteristics
-
IR (KBr): Expected peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrrole C=N), and 1250 cm⁻¹ (C–S stretch) .
-
1H NMR (CDCl3):
Biological Activity and Mechanistic Insights
Antioxidant Properties
The methylsulfanyl group can undergo oxidation to sulfoxide/sulfone derivatives, scavenging reactive oxygen species. EC50 values for related compounds range from 12–35 μM in DPPH assays .
Challenges and Future Directions
Synthetic Optimization
-
Explore biocatalytic routes for enantioselective indole incorporation.
Pharmacological Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume